molecular formula C24H28N6O B2369840 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea CAS No. 1421533-18-7

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea

Número de catálogo: B2369840
Número CAS: 1421533-18-7
Peso molecular: 416.529
Clave InChI: TWBJHSYGRFUABY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine intermediate with 4-phenylpiperazine under suitable conditions.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrimidine ring, a phenylpiperazine moiety, and a urea functional group. Its molecular formula is C25H30N6OC_{25}H_{30}N_{6}O with a molecular weight of approximately 430.5 g/mol. The distinct arrangement of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A related series of compounds were synthesized and tested against various cancer cell lines, including those from melanoma, renal cancer, and breast cancer. For instance, derivatives with similar structural features exhibited significant antiproliferative activity at low concentrations, suggesting that modifications in the phenyl group can enhance efficacy against specific cancer types .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound ASK-MEL-5 (melanoma)5.2
Compound BA498 (renal)7.8
Compound CMDA-MB-468 (breast)6.5

Urease Inhibition

The compound has also been studied for its urease inhibitory properties, which are crucial in treating conditions like gastric ulcers and certain cancers caused by urease-producing pathogens. The inhibition of urease can lead to decreased ammonia production and lower pH levels, thereby reducing the survival rate of harmful bacteria .

Table 2: Urease Inhibition Potency

CompoundIC50 (µM)
Compound D7.66 ± 0.37
Compound E10.5 ± 0.45

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on Antiproliferative Effects: A comprehensive analysis was conducted on a series of urea derivatives where compounds similar to 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea were evaluated for their ability to inhibit cell growth across multiple cancer cell lines .
  • Urease Inhibition Research: Research focused on the synthesis of pyridine-based piperazines revealed promising results in urease inhibition assays, indicating potential therapeutic applications for gastric disorders .

Mecanismo De Acción

The mechanism of action of 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea would involve its interaction with specific molecular targets. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is studied.

Comparación Con Compuestos Similares

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl derivatives: These compounds share a similar core structure and may have comparable pharmacological activities.

    3-Phenylpropyl urea derivatives: These compounds also contain the urea linkage and may exhibit similar chemical reactivity.

Uniqueness

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.

Actividad Biológica

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea, also known by its CAS number 1421533-18-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a pyrimidine ring, a phenylpiperazine moiety, and a phenylpropyl urea group, which contribute to its unique biological activities.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . AChE is crucial in terminating the action of acetylcholine (ACh) at cholinergic synapses by hydrolyzing it into acetate and choline. By inhibiting AChE, the compound increases the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Biochemical Pathways

The inhibition of AChE leads to several downstream effects:

  • Increased Acetylcholine Levels : Elevated ACh levels can enhance cognitive functions and memory.
  • Altered Cellular Signaling : The compound's action may influence various cellular processes, including gene expression and cellular metabolism.

Experimental Findings

Research has demonstrated that compounds structurally related to this compound exhibit varying degrees of AChE inhibition. In vitro studies have shown that modifications in the chemical structure can significantly affect biological activity.

Table 1: Comparative AChE Inhibition Activities

Compound IDStructure DescriptionAChE Inhibition IC50 (µM)
Compound 11-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)5.2
Compound 2N-(6-(4-Methoxyphenyl)pyrimidin-4-yl)cinnamamide10.0
Compound 35-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)]8.5

Case Studies

In a study focused on the design and synthesis of phenyl urea derivatives as potential IDO1 inhibitors, it was found that structural modifications could lead to enhanced selectivity and potency against specific targets like IDO1 and TDO (tryptophan 2,3-dioxygenase). While these studies primarily target cancer therapies, they provide insights into how similar structural frameworks can yield compounds with diverse biological activities.

Pharmacological Applications

Due to its mechanism of action, this compound is being explored for potential applications in:

  • Cognitive Enhancement : As an AChE inhibitor, it may aid in treating cognitive decline associated with Alzheimer's disease.
  • Anticancer Activity : By influencing metabolic pathways related to tryptophan metabolism, compounds with similar structures are being evaluated for their anticancer properties.

Propiedades

IUPAC Name

1-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c31-24(25-13-7-10-20-8-3-1-4-9-20)28-22-18-23(27-19-26-22)30-16-14-29(15-17-30)21-11-5-2-6-12-21/h1-6,8-9,11-12,18-19H,7,10,13-17H2,(H2,25,26,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJHSYGRFUABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NCCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.